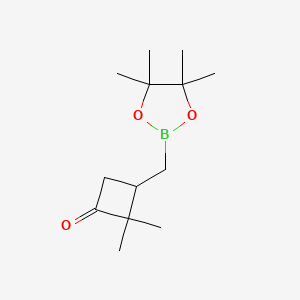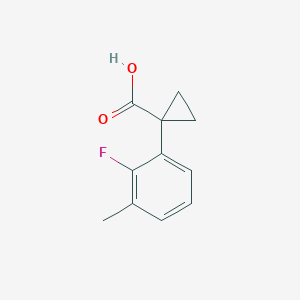![molecular formula C5H11ClFNO2S B13572044 [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride CAS No. 2792185-78-3](/img/structure/B13572044.png)
[1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride: is a chemical compound with the molecular formula C5H11ClFNO2S and a molecular weight of 203.6627 g/mol . This compound is characterized by the presence of a cyclopropyl ring, an aminomethyl group, a methanesulfonyl fluoride moiety, and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride typically involves multiple steps. One common method starts with the cyclopropylamine, which undergoes a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate [1-(Aminomethyl)cyclopropyl]methanesulfonyl chloride. The intermediate is then treated with hydrogen fluoride to introduce the fluoride group, resulting in the formation of [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoride. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions:
Oxidation: [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoride group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong nucleophile and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
科学研究应用
Chemistry: In chemistry, [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms, particularly those involving sulfonyl fluoride-sensitive enzymes. It can act as an irreversible inhibitor of certain enzymes, providing insights into their function and structure.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride involves its interaction with specific molecular targets, primarily enzymes. The sulfonyl fluoride group can form a covalent bond with the active site of enzymes, leading to irreversible inhibition. This interaction disrupts the normal function of the enzyme, providing a tool for studying enzyme activity and developing enzyme inhibitors.
相似化合物的比较
- [1-(Aminomethyl)cyclopropyl]methanesulfonylchloride
- [1-(Aminomethyl)cyclopropyl]methanesulfonylbromide
- [1-(Aminomethyl)cyclopropyl]methanesulfonylamide
Comparison: Compared to its analogs, [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride is unique due to the presence of the fluoride group, which imparts distinct chemical reactivity and stability. The fluoride group enhances the compound’s ability to participate in nucleophilic substitution reactions and increases its stability under various conditions. This makes it a valuable tool in both research and industrial applications.
属性
CAS 编号 |
2792185-78-3 |
|---|---|
分子式 |
C5H11ClFNO2S |
分子量 |
203.66 g/mol |
IUPAC 名称 |
[1-(aminomethyl)cyclopropyl]methanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)4-5(3-7)1-2-5;/h1-4,7H2;1H |
InChI 键 |
FHRBGXBJLXRURH-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CN)CS(=O)(=O)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


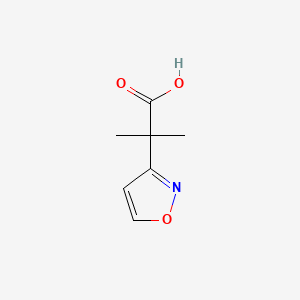
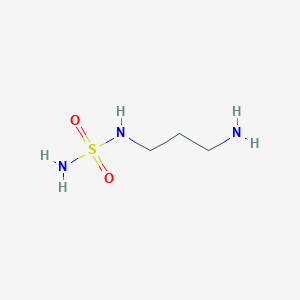
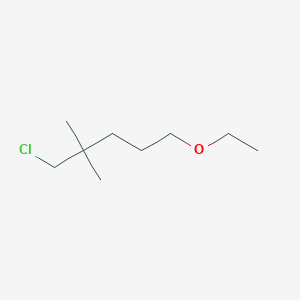
![N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13571975.png)
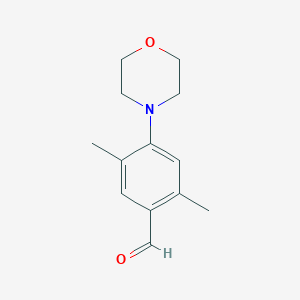
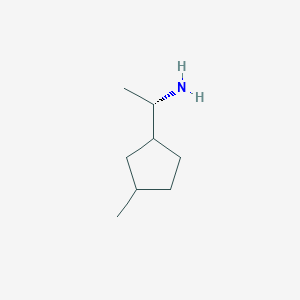


![2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13571998.png)
